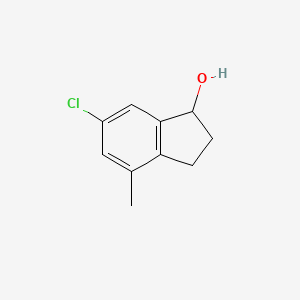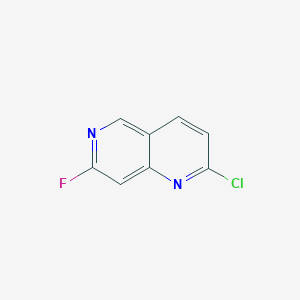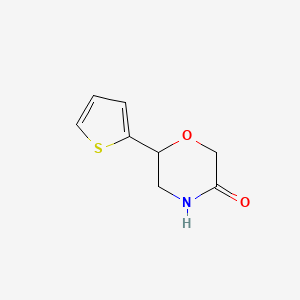
6-(Thiophen-2-yl)morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Thiophen-2-yl)morpholin-3-one is a heterocyclic compound that features a morpholine ring substituted with a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Thiophen-2-yl)morpholin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiophene-2-carboxylic acid with morpholine in the presence of a dehydrating agent . The reaction conditions often require heating and the use of solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(Thiophen-2-yl)morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the morpholine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
6-(Thiophen-2-yl)morpholin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-(Thiophen-2-yl)morpholin-3-one involves its interaction with specific molecular targets. For instance, in the context of its antimicrobial activity, the compound has been shown to inhibit the function of certain enzymes critical for bacterial survival . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene sulfoxides share structural similarities with 6-(Thiophen-2-yl)morpholin-3-one.
Morpholine derivatives: Compounds like morpholine-3-one and its substituted analogs are structurally related.
Uniqueness
This compound is unique due to the combination of the thiophene and morpholine rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
76175-42-3 |
|---|---|
Molecular Formula |
C8H9NO2S |
Molecular Weight |
183.23 g/mol |
IUPAC Name |
6-thiophen-2-ylmorpholin-3-one |
InChI |
InChI=1S/C8H9NO2S/c10-8-5-11-6(4-9-8)7-2-1-3-12-7/h1-3,6H,4-5H2,(H,9,10) |
InChI Key |
DJFCDWXCPJYHJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC(=O)N1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


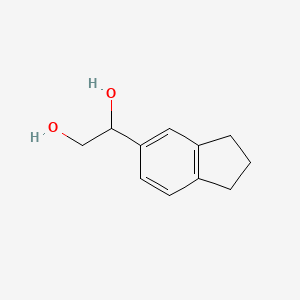

![3-Methyl-3H-imidazo[4,5-b]pyridin-7-amine hydrochloride](/img/structure/B11910816.png)

![2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid](/img/structure/B11910823.png)



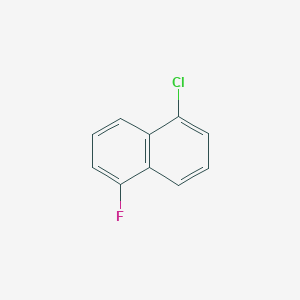
![4-Chloro-6-methoxy-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11910856.png)
